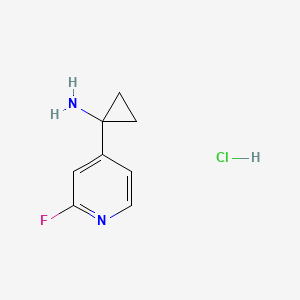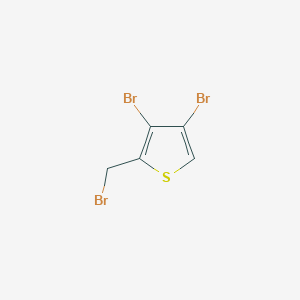![molecular formula C24H31NO6 B12074346 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)
3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Es zeichnet sich durch das Vorhandensein mehrerer Methoxygruppen und einen Isochinolin-Rest aus. Diese Verbindung ist aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoat umfasst in der Regel mehrere SchritteDie Reaktionsbedingungen erfordern oft den Einsatz von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflussverfahren umfassen. Diese Verfahren sind darauf ausgelegt, den Ertrag und die Reinheit zu maximieren und gleichzeitig Abfall und Energieverbrauch zu minimieren. Die Verwendung fortschrittlicher analytischer Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie ist unerlässlich, um die Synthese zu überwachen und die Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
3-[1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.
Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeit und Selektivität zu verbessern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Dihydroderivate produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Verbindungen führen .
Wissenschaftliche Forschungsanwendungen
3-[1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 3-[1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die an diesen Interaktionen beteiligten Pfade sind oft komplex und erfordern möglicherweise weitere Forschung, um sie vollständig zu klären .
Wirkmechanismus
The mechanism of action of 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may require further research to fully elucidate .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl 3-(3,4-Dimethoxyphenyl)propanoat: Teilt eine ähnliche Kernstruktur, aber es fehlt der Isochinolin-Rest.
3-(3,4-Dimethoxyphenyl)-L-Alanin: Enthält das gleiche aromatische Ringsystem, unterscheidet sich aber in der Seitenkette und den funktionellen Gruppen.
Einzigartigkeit
Die Einzigartigkeit von 3-[1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoat liegt in seiner Kombination aus dem Isochinolin-Kern mit mehreren Methoxygruppen und einer Propanoat-Seitenkette. Diese Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden .
Eigenschaften
Molekularformel |
C24H31NO6 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C24H31NO6/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3/h6-7,13-15,19H,8-12H2,1-5H3 |
InChI-Schlüssel |
VZAJSNWFIOPTKS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)



![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)




